

what is 1,3-Diolein-d66 and its chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diolein-d66

Cat. No.: B15575933

[Get Quote](#)

1,3-Diolein-d66: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1,3-Diolein-d66**, a deuterated diacylglycerol, with a focus on its chemical properties and applications in research, particularly in the field of lipidomics. This document is intended to serve as a valuable resource for scientists and professionals in drug development and related disciplines.

Core Chemical Properties

1,3-Diolein-d66 is a deuterated form of 1,3-Diolein, where 66 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an excellent internal standard for mass spectrometry-based lipid analysis, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.

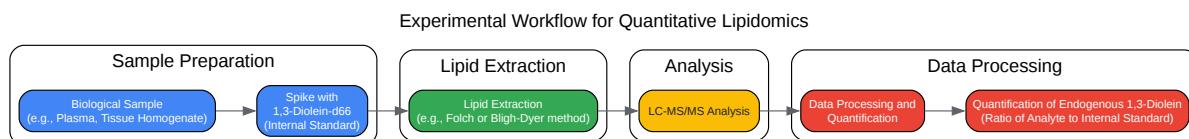
Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **1,3-Diolein-d66** and its non-deuterated analog, 1,3-Diolein. It is important to note that while specific experimental data for the melting and boiling points of the deuterated form are not readily available, they are expected to be very similar to the non-deuterated compound. Deuteration can lead to minor changes in physical properties due to the increased mass.[\[1\]](#)[\[2\]](#)

Property	1,3-Diolein-d66	1,3-Diolein
Molecular Formula	C ₃₉ H ₆ D ₆₆ O ₅ ^[3]	C ₃₉ H ₇₂ O ₅
Molecular Weight	687.39 g/mol ^[3]	620.99 g/mol
CAS Number	2692624-33-0 ^[3]	2465-32-9
Physical State	Liquid ^[3]	Liquid
Purity	>99% ^[3]	≥99% (GC) ^[4]
Storage Temperature	Freezer ^[3]	-20°C ^[4]
Melting Point	Not specified	~12-21.5 °C
Boiling Point	Not specified	~581.86°C (estimated)
Solubility	Not specified	Soluble in chloroform, ethanol, and dimethylformamide. Sparingly soluble in aqueous buffers.
Synonyms	1,1'-(2-Hydroxy-1,3-propanediyl) di-(9Z)-9-octadecenoate-d66	1,3-Di(cis-9-octadecenoyl)glycerol, Glycerol 1,3-dioleate

Applications in Research

The primary application of **1,3-Diolein-d66** is as an internal standard in quantitative lipidomics studies using mass spectrometry (MS). In such experiments, a known amount of the deuterated standard is added to a biological sample at an early stage of preparation. This allows for the accurate quantification of the endogenous (non-deuterated) 1,3-Diolein by correcting for sample loss during extraction and for variations in ionization efficiency during MS analysis.


The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it most closely mimics the behavior of the analyte of interest throughout the entire analytical workflow.

Experimental Protocols

While a specific, published protocol detailing the use of **1,3-Diolein-d66** was not identified, a general and robust methodology for its application as an internal standard in a lipidomics workflow can be outlined based on established practices for deuterated lipid standards.

General Workflow for Quantitative Lipidomics using 1,3-Diolein-d66

The following diagram illustrates a typical workflow for a lipidomics experiment employing a deuterated internal standard.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the quantification of 1,3-Diolein in biological samples.

Detailed Methodologies

1. Sample Preparation and Internal Standard Spiking:

- For a given biological sample (e.g., 100 μ L of plasma or 10 mg of tissue homogenate), add a known amount of **1,3-Diolein-d66**. The amount should be determined based on the expected concentration of the endogenous analyte to ensure it falls within the linear range of the mass spectrometer.
- A typical starting concentration for the internal standard would be in the range of 10-100 ng/mL.

2. Lipid Extraction:

- The Folch method or the Bligh and Dyer method are commonly used for total lipid extraction.
[\[5\]](#)
- Folch Method (modified):
 - To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent to sample ratio should be around 20:1.
 - Vortex the mixture thoroughly for 2-5 minutes to ensure complete extraction.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Centrifuge the sample to pellet any solid debris and to achieve clear phase separation.
 - Carefully collect the lower organic phase, which contains the lipids.
 - Dry the extracted lipids under a stream of nitrogen gas.

3. Sample Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol:acetonitrile:water.
- Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Liquid Chromatography (LC): A C18 reverse-phase column is typically used for the separation of diacylglycerols. A gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid is employed.
- Mass Spectrometry (MS): The mass spectrometer should be operated in a positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is the preferred method. The transitions to monitor would be the precursor ion ($M+NH_4^+$ or $M+H^+$) to a specific product ion for both the endogenous 1,3-Diolein and the deuterated internal standard, **1,3-Diolein-d66**.

4. Data Processing and Quantification:

- The peak areas for both the endogenous 1,3-Diolein and the internal standard (**1,3-Diolein-d66**) are integrated.
- A response ratio is calculated by dividing the peak area of the endogenous analyte by the peak area of the internal standard.
- The concentration of the endogenous 1,3-Diolein in the original sample is then determined by comparing this response ratio to a calibration curve generated using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Synthesis of Deuterated Diacylglycerols

The synthesis of deuterated lipids like **1,3-Diolein-d66** is a complex process that is typically not performed in a standard research laboratory. The general approach involves the synthesis of deuterated fatty acid precursors, which are then used to synthesize the final diacylglycerol.

One common method for producing deuterated fatty acids is through metal-catalyzed hydrothermal H/D exchange reactions, where the hydrogen atoms on the fatty acid backbone are replaced with deuterium from heavy water (D₂O).^[6] These deuterated fatty acids can then be coupled to a glycerol backbone through enzymatic or chemical synthesis to produce the desired deuterated diacylglycerol.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be requested from the supplier for detailed safety information.^[3] As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For the non-deuterated form, 1,3-Diolein, it is considered a combustible liquid and may cause skin and eye irritation upon direct contact.^[7] Similar precautions should be taken with the deuterated analog.

Conclusion

1,3-Diolein-d66 is an indispensable tool for researchers in the field of lipidomics, enabling accurate and precise quantification of 1,3-Diolein in complex biological matrices. Its use as an

internal standard in mass spectrometry-based workflows helps to overcome the inherent variability of analytical procedures, leading to more reliable and reproducible data. This technical guide provides a foundational understanding of its properties and a framework for its application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. larodan.com [larodan.com]
- 4. 1,3-二油酸甘油酯 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [what is 1,3-Diolein-d66 and its chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15575933#what-is-1-3-diolein-d66-and-its-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com